2-Morpholin-4-ylethanethioamide
Overview
Description
Synthesis Analysis
The synthesis of 2-Morpholin-4-ylethanethioamide involves several steps. In one method, morpholine with ethyl acrylate gave ethyl 3-morpholinopropanoate by Michael addition reaction in the presence of FeCl3 in water. Sequentially, the product was hydrazinolyzed to give the 3-morpholinopropanehydrazide . In another method, different aromatic organic acids were refluxed to acquire respective esters using conc. H as a catalyst. The esters were subjected to nucleophillic substitution by monohydrated hydrazine to acquire hydrazides .Molecular Structure Analysis
The molecular weight of this compound is 160.24 . The IUPAC name is 2-(4-morpholinyl)ethanethioamide . The InChI key is YGGSOGJTEGANMM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 178-179 . The compound is a light beige solid at room temperature and has a melting point of 110-112 °C. It is insoluble in water, but soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide.Scientific Research Applications
Sigma-1 Receptor Affinity and Antinociceptive Effect
2-Morpholin-4-ylethanethioamide derivatives have been investigated for their affinity to sigma-1 receptors, demonstrating high affinity and selectivity. Such compounds, including 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, have shown promising antinociceptive effects, potentially useful in treating inflammatory pain (Navarrete-Vázquez et al., 2016).
Synthesis of DNA-Dependent Protein Kinase Inhibitors
2-Morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a key precursor for DNA-dependent protein kinase inhibitors, has been synthesized using this compound derivatives. This is crucial for developing treatments targeting DNA-PK, a key player in DNA repair mechanisms and cancer therapy (Rodriguez Aristegui et al., 2006).
Development of Antifungal Drugs
Research on derivatives of this compound, like 4-((5-decylthio)-4-methyl-4-H-1,2,4-triazole-3-yl)methyl)morpholine, has shown potential for creating new antifungal drugs. These compounds have demonstrated effectiveness against fungal pathologies, showing no mutagenic effect at doses used for predicting carcinogenicity (Bushuieva et al., 2022).
Photodynamic Therapy Agents
Phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups have been studied for their application in photodynamic therapy. These derivatives, especially zinc(II) phthalocyanine with 2-(morpholin-4-yl)ethoxy substituents, have shown encouraging biological activity against cancer cell lines, highlighting their potential in cancer treatment (Kucińska et al., 2015).
Kinase Inhibition in Cancer Therapy
Morpholine derivatives, such as 3-oxabicyclo[4.1.0]heptane, have been identified as effective kinase inhibitors, particularly in inhibiting the PI3K-AKT-mTOR pathway, which is critical in cancer therapy. These compounds have shown potential in selectively targeting specific kinases, making them valuable in the development of cancer therapeutics (Hobbs et al., 2019).
Safety and Hazards
The safety information for 2-Morpholin-4-ylethanethioamide includes hazard statements H302, H312, H315, H318, H332, H335 . The signal word is “Danger” and the pictograms are GHS05, GHS07 . It is recommended to use personal protective equipment and avoid dust formation during handling .
Relevant Papers The relevant papers include studies on the synthesis of this compound and its use in various scientific experiments. These papers provide valuable insights into the properties and potential applications of this compound.
properties
IUPAC Name |
2-morpholin-4-ylethanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2OS/c7-6(10)5-8-1-3-9-4-2-8/h1-5H2,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGSOGJTEGANMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397257 | |
Record name | 2-morpholin-4-ylethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16888-43-0 | |
Record name | NSC15876 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-morpholin-4-ylethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(morpholin-4-yl)ethanethioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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